2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol
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Overview
Description
2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol typically involves multiple steps:
Preparation of 9-Ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide, yielding 9-ethyl-9H-carbazole.
Formation of 9-Ethyl-9H-carbazol-3-carbaldehyde: 9-Ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to obtain 9-ethyl-9H-carbazol-3-carbaldehyde.
Synthesis of the Final Compound: The aldehyde is then reacted with appropriate piperidine and piperazine derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the piperidine and piperazine rings, potentially altering their functional groups.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbazole-based quinones, while reduction could produce different piperidine and piperazine derivatives.
Scientific Research Applications
2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole: A simpler derivative with similar photochemical properties.
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Another carbazole derivative with different substituents.
5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Compounds containing both carbazole and thiadiazole moieties.
Uniqueness
2-(4-{1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-piperidyl}piperazino)-1-ethanol is unique due to its combination of carbazole, piperidine, and piperazine structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H36N4O |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[4-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H36N4O/c1-2-30-25-6-4-3-5-23(25)24-19-21(7-8-26(24)30)20-28-11-9-22(10-12-28)29-15-13-27(14-16-29)17-18-31/h3-8,19,22,31H,2,9-18,20H2,1H3 |
InChI Key |
HKPPIQMDFLQTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCN(CC4)CCO)C5=CC=CC=C51 |
Origin of Product |
United States |
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